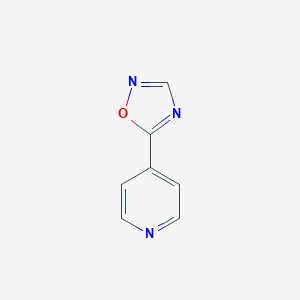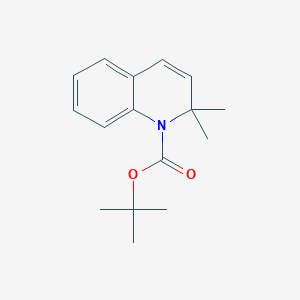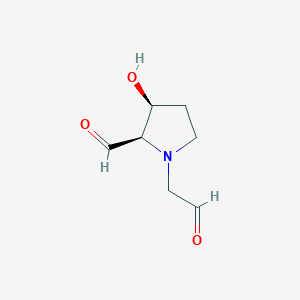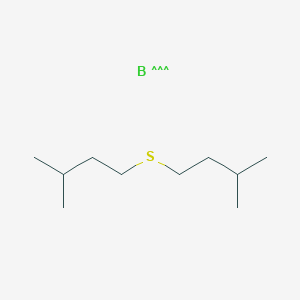
Borane Diisoamyl Sulfide
Overview
Description
Borane Diisoamyl Sulfide is a complexed borane reagent that is used for hydroborations and reductions . It is an adduct between a borane molecule (BH3) and a diisoamyl sulfide molecule .
Synthesis Analysis
The synthesis of Borane Diisoamyl Sulfide involves the reaction of diborane with 2-methyl-2-butene, a highly branched alkene . Because of the alkyl branching, only two alkenes add to a BH3 moiety, leaving one B-H covalent bond available for reaction with an alkyne .Molecular Structure Analysis
The molecular formula of Borane Diisoamyl Sulfide is C10H23B . The average mass is 154.101 Da and the monoisotopic mass is 154.189285 Da .Chemical Reactions Analysis
Borane Diisoamyl Sulfide is used in hydroborations . It offers interesting applications in the reduction of various functional groups . The most interesting application is as a borane source for oxazeborolidine catalyzed asymmetric reductions of ketones .Physical And Chemical Properties Analysis
Borane Diisoamyl Sulfide is a highly flammable liquid and vapor . It has a boiling point of 185.0±23.0 °C at 760 mmHg . The vapour pressure is 1.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.4±3.0 kJ/mol .Scientific Research Applications
Hydroboration
Borane Diisoamyl Sulfide has been examined as a borane carrier in comparison with other sulfides for hydroboration . The borane adduct of diisoamyl sulfide is stable over prolonged periods at room temperature, making it a promising borane carrier .
2. Synthesis of Mono- and Dichloroborane Adducts The borane adducts of diisoamyl sulfide have been used in the synthesis of mono- and dichloroborane adducts . The equilibrium ratios observed for these new chloroborane adducts were similar to that observed for dimethyl sulfide adducts .
Hydroboration of 1-Octene
The reactivity of the adducts toward 1-octene increases in the reversed order of the complexing ability of the sulfides . The hydroboration of 1-octene with these new chloroborane adducts are much faster than the corresponding adducts of dimethyl sulfide .
4. Defunctionalisation Catalysed by Boron Lewis Acids Boron Lewis acid catalysis has emerged as a powerful tool for the cleavage of carbon–heteroatom bonds . The strong boron Lewis acid B (C 6 F 5) 3 can activate Si–H bonds through η 1 coordination, and this Lewis adduct is a key intermediate that enables various reduction processes .
Selective Modifications of Natamycin
Based on the successful application of three boron catalysts with modified steric and electronic profiles for the selective modifications of natamycin, Gagné and co-workers developed the mixed alkyl(fluoroaryl)borane catalyst B(C 6 F 5) 2 (hex-3-yl) (20), which is generated in situ by the hydroboration of hex-3-ene with Piers’ borane HB(C 6 F .
Reduction of α-Hydroxy Esters
Borane-dimethyl sulfide complex has proven to be an efficient and selective reducing agent in the presence of catalytic sodium tetrahydroborate for α-hydroxy esters .
Mechanism of Action
The mechanism of action of Borane Diisoamyl Sulfide involves the addition of a B-H reagent group in an apparently anti-Markovnikov manner, due to the fact that the boron is the electrophile, not the hydrogen . Further addition to the resulting boron-substituted alkene does not occur, and the usual oxidative removal of boron by alkaline hydrogen peroxide gives an enol which rapidly rearranges to the aldehyde tautomer .
Safety and Hazards
properties
InChI |
InChI=1S/C10H22S.B/c1-9(2)5-7-11-8-6-10(3)4;/h9-10H,5-8H2,1-4H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWVIORQZOVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CC(C)CCSCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465395 | |
| Record name | Borane Diisoamyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Borane Diisoamyl Sulfide | |
CAS RN |
183118-10-7 | |
| Record name | Borane Diisoamyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




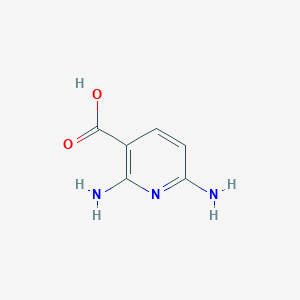


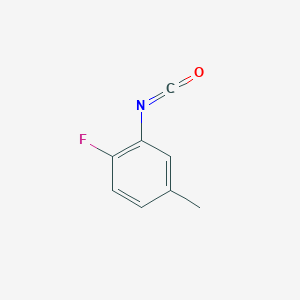
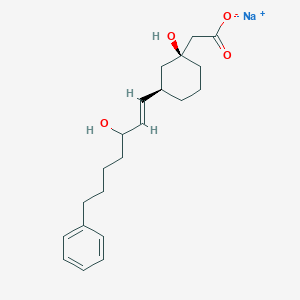
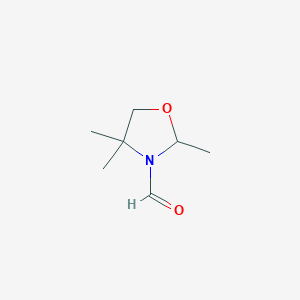
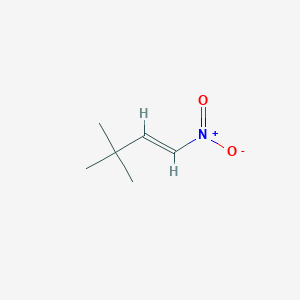

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)
![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)
